Boc-D-Lys(2-Cl-Z)-OH
Description
Historical Context of Protected Amino Acids in Peptide Synthesis Research
The chemical synthesis of peptides is a complex undertaking that requires the sequential linking of amino acids in a precisely defined order. libretexts.org A primary challenge in this process is preventing unwanted side reactions, such as the self-coupling of amino acids or incorrect peptide bond formation. libretexts.orgnbinno.com The solution to this challenge lies in the use of protecting groups, which temporarily block reactive functional groups on the amino acids that are not intended to participate in the peptide bond formation at a given step. nbinno.comnih.gov
The concept of using protecting groups in peptide synthesis dates back to the early 20th century. In 1901, Emil Fischer reported the first synthesis of a dipeptide, which also led to the coining of the term "peptide". nih.gov A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group as the first practical, reversible Nα-protecting group for amino acids. nih.govbachem.com This development laid the groundwork for the "classical" or solution-phase method of peptide synthesis, which was successfully used to synthesize biologically active peptides like oxytocin. nih.gov
The field was further revolutionized in the early 1960s by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS). peptide.comwikipedia.org In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and the peptide chain is assembled in a stepwise manner. peptide.com This method streamlined the synthesis process by allowing for the use of excess reagents to drive reactions to completion and simplifying the purification of the growing peptide chain. peptide.com Merrifield's work, for which he was awarded the Nobel Prize, introduced the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, where the Boc group serves as a temporary Nα-protecting group and benzyl-based groups protect the side chains. peptide.comnih.gov The Boc group is removed with a mild acid, while the benzyl-based protecting groups and the linkage to the resin are cleaved with a strong acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. peptide.compeptide.com
In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced as an alternative Nα-protecting group that is cleaved under basic conditions. nih.gov This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy, which offered a milder alternative to the acid-labile Boc strategy. nih.govnih.gov The development of these orthogonal protection schemes, where one type of protecting group can be removed without affecting another, has been crucial for the synthesis of complex peptides. nih.govnih.gov
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a halogenated derivative of the original Z-group, was developed to provide greater stability to the acidic conditions used for Boc group removal during SPPS. bachem.com This increased stability prevents premature deprotection of the side chain, ensuring the integrity of the final peptide. peptide.com
Significance of D-Amino Acid Derivatives in Modern Peptide Design
Naturally occurring proteins and peptides are almost exclusively composed of L-amino acids. psu.edu However, peptides containing D-amino acids, the non-natural mirror images of L-amino acids, are found in some natural products, particularly those produced by microorganisms through non-ribosomal pathways. psu.eduwikipedia.org The incorporation of D-amino acids into synthetic peptides has become a powerful tool in modern peptide design for several key reasons.
One of the most significant advantages of using D-amino acids is the enhanced proteolytic stability of the resulting peptides. wikipedia.orgnih.gov Peptides composed of L-amino acids are often rapidly degraded by proteases in the body, which limits their therapeutic potential. nih.gov Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a longer half-life in vivo. wikipedia.orgnih.gov
The introduction of D-amino acids can also induce specific conformational constraints on the peptide backbone. psu.edu While L-amino acids typically favor right-handed helical structures, the inclusion of a D-amino acid can promote the formation of unique secondary structures, such as beta-turns or even left-handed helices. psu.edursc.org This ability to control the peptide's three-dimensional structure is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity. rsc.org For example, a D-amino acid can be strategically placed to facilitate a turn in a peptide chain, which may be essential for its biological activity. psu.edu
Furthermore, the use of D-amino acids can lead to the development of peptide-based drugs with improved properties. nih.gov For instance, substituting an L-amino acid with its D-enantiomer can sometimes enhance the biological activity of a peptide or reduce unwanted side effects. rsc.orgnih.gov In some cases, D-peptides have been shown to be more effective than their L-counterparts in crossing biological barriers like the blood-brain barrier. nih.gov The unique properties of D-amino acid-containing peptides have led to their exploration in various therapeutic areas, including the development of antimicrobial peptides, enzyme inhibitors, and drug delivery systems. nih.govrsc.orgnih.gov
Academic Research Overview of Boc-D-Lys(2-Cl-Z)-OH as a Specialized Building Block
This compound is a commercially available, crystalline powder that serves as a standard building block for the introduction of D-lysine residues in Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com Its chemical structure features a Boc group protecting the α-amino group and a 2-Cl-Z group protecting the ε-amino group of the D-lysine side chain. This dual protection scheme is critical for its utility in peptide synthesis.
The Boc group is an acid-labile protecting group, meaning it can be selectively removed with a mild acid like trifluoroacetic acid (TFA) during each cycle of peptide chain elongation in Boc-SPPS. wikipedia.orggoogle.com The 2-Cl-Z group, on the other hand, is more stable to the acidic conditions used for Boc removal. bachem.com This orthogonality is essential to prevent the premature deprotection of the lysine (B10760008) side chain during the synthesis. The 2-Cl-Z group is typically removed at the final step of the synthesis, along with other side-chain protecting groups and the cleavage of the peptide from the resin, using a strong acid such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.com It can also be removed by hydrogenolysis. peptide.com
The physical and chemical properties of this compound are well-characterized, ensuring its reliable performance in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 57096-11-4 | sigmaaldrich.comsigmaaldrich.comchempep.com |
| Molecular Formula | C₁₉H₂₇ClN₂O₆ | sigmaaldrich.comchempep.com |
| Molecular Weight | 414.88 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |
| Purity | ≥ 98% (TLC) | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
The synthesis of related protected lysine derivatives, such as Boc-Lys(Boc)-OH, has been described in the literature, often involving the reaction of lysine with di-tert-butyl dicarbonate. rsc.orgchemicalbook.com The synthesis of this compound would follow similar principles of protecting group chemistry.
Scope of Research Applications in Contemporary Peptide Science
The use of this compound as a building block in peptide synthesis opens up a wide range of research applications in contemporary peptide science. Its primary function is to enable the site-specific incorporation of a D-lysine residue into a peptide sequence. sigmaaldrich.compeptide.com This allows researchers to systematically study the effects of D-amino acid substitution on the structure, stability, and biological activity of peptides.
One major area of application is in the development of therapeutic peptides with enhanced stability. By replacing an L-lysine with a D-lysine using this compound, the resulting peptide becomes resistant to degradation by proteases, which can significantly improve its pharmacokinetic profile and therapeutic efficacy. wikipedia.orgnih.gov This is particularly relevant for the development of peptide-based drugs for chronic diseases.
Another key application lies in the design of peptides with specific three-dimensional structures. The introduction of a D-lysine residue can induce a particular turn or secondary structure that is critical for the peptide's interaction with its biological target. psu.edursc.org This is a powerful strategy for designing potent and selective enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. rsc.orgnih.gov For example, the incorporation of D-lysine has been shown to enhance the antimicrobial activity of certain peptides while reducing their toxicity to human cells. peptide.com
Furthermore, the ε-amino group of the lysine side chain provides a site for further chemical modification. After the peptide has been synthesized and the 2-Cl-Z group has been removed, the free amino group can be used to attach other molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains (for improving solubility and circulation time), or cytotoxic drugs for targeted cancer therapy. The use of a D-lysine residue in these applications ensures that the linkage point is stable to enzymatic cleavage.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMDPHEFWGCJF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428475 | |
| Record name | Boc-D-Lys(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54613-99-9, 57096-11-4 | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boc-D-Lys(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Employing Boc D Lys 2 Cl Z Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing Boc-D-Lys(2-Cl-Z)-OH
This compound is a standard component in Boc-based SPPS, a technique characterized by the use of acid-labile protecting groups for both the N-terminus and side chains. The final cleavage from the solid support and removal of side-chain protecting groups are typically achieved using strong acidic conditions, such as hydrogen fluoride (B91410) (HF) peptide.compeptide.compeptide.com.
Integration into Boc-Chemistry SPPS Protocols
In the context of Boc-SPPS, the Boc group on the alpha-amino terminus is selectively removed using mild acids, most commonly trifluoroacetic acid (TFA), often in a 25-50% solution in dichloromethane (B109758) (DCM) or N-methylpyrrolidone (NMP) peptide.compeptide.com. Following this deprotection step, the exposed alpha-amino group is available for coupling with the next activated amino acid in the sequence. The 2-Cl-Z group on the epsilon-amino of lysine (B10760008) is designed to remain intact during these repetitive Boc deprotection cycles. Its stability ensures that the lysine side chain is protected throughout the synthesis, preventing unwanted branching or side reactions at the epsilon-amino position. The 2-Cl-Z group is typically cleaved concurrently with the final peptide cleavage from the resin using strong acidic reagents like HF, trifluoromethanesulfonic acid (TFMSOTf), or hydrobromic acid in acetic acid (HBr/AcOH) peptide.compeptide.compeptide.com. This compound is compatible with a variety of resins commonly used in SPPS, including standard polystyrene resins and specialized supports like 2-chlorotrityl chloride resin peptide.comgoogle.com.
Optimization of Coupling Conditions and Reagent Selection for Amide Bond Formation
Efficient coupling of this compound requires precise selection of coupling reagents and optimization of reaction conditions to maximize yields and minimize racemization. Common coupling strategies involve carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) google.comuni-kiel.de. Uronium or phosphonium-based reagents, including HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed due to their high efficiency uni-kiel.dersc.org.
Research investigating the acylation kinetics of lysine residues bound to polymer supports has indicated that the rate of peptide bond formation is influenced by the resin's crosslinking density. For instance, a 2% butanediol (B1596017) dimethacrylate (BDDMA)-crosslinked polystyrene resin demonstrated a higher rate of peptide bond formation when Lys(2-Cl-Z)-OH was acylated by the HOBt active ester of Boc-Alanine, compared to a 2% divinylbenzene (B73037) (DVB)-crosslinked polystyrene resin researchgate.net. A specific research example details the successful coupling of this compound using HOBt and EDCI·HCl in N,N-dimethylformamide (DMF) over 48 hours at room temperature, achieving an 84% yield google.com.
Table 1: Coupling Conditions and Outcomes for this compound in SPPS
| Coupling Reagents | Additives | Solvent | Reaction Time | Yield | Reference |
| EDCI·HCl | HOBt | DMF | 48 hours | 84% | google.com |
| HBTU | N/A | N/A | N/A | N/A | rsc.org |
| Boc-Ala-OBt | HOBt | N/A | N/A | N/A | researchgate.net |
Note: "N/A" indicates that the specific parameter was not detailed in the cited source for this particular compound.
Methodological Challenges and Solutions in SPPS Incorporating this compound
While this compound is a robust building block, challenges inherent to SPPS, such as peptide aggregation and incomplete coupling, can arise, particularly with complex or "difficult" sequences. The choice of resin and its crosslinking density can significantly impact swelling and reagent diffusion, thereby influencing coupling efficiency and reaction times researchgate.netnih.gov. Generally, resins with higher swelling factors facilitate better reagent accessibility and faster reactions peptide.com.
The 2-Cl-Z protecting group offers an advantage due to its superior stability in acidic conditions compared to the standard benzyloxycarbonyl (Z) group peptide.comchembk.com. This enhanced stability can be beneficial during prolonged synthesis cycles. Furthermore, this compound can be employed in strategies for specific side-chain derivatizations. For example, it has been utilized in methods involving TFA-mediated in situ cyclization, which capitalizes on intermediate aspartamide formation to manage complex peptide structures iris-biotech.de.
Solution-Phase Peptide Synthesis Approaches with this compound
This compound is also instrumental in solution-phase peptide synthesis, particularly in fragment condensation strategies where pre-synthesized and protected peptide fragments are coupled to form larger target peptides.
Fragment Condensation Methodologies
In solution-phase synthesis, protected peptide fragments are coupled using activation and coupling reagents analogous to those used in SPPS, such as carbodiimides (e.g., DIC) or uronium salts (e.g., HATU) uni-kiel.degoogle.comnih.gov. During fragment synthesis and coupling, the Boc group on the N-terminus and the 2-Cl-Z group on the lysine side chain are retained. These protecting groups are removed during the final deprotection step, often concurrently with cleavage from any solid support if a hybrid approach is employed peptide.comgoogle.com. The inherent stability of the 2-Cl-Z group makes it suitable for preparing protected peptide fragments that can be stored and subsequently used in fragment condensation reactions. Indeed, 2-Cl-Z protected lysine derivatives are amenable to the preparation of protected peptide fragments for fragment condensation synthesis peptide.com.
Protecting Group Chemistry and Orthogonal Deprotection Strategies
Academic Research on the Role and Reactivity of the Nα-tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly the alpha-amino group of amino acids in peptide synthesis. Its popularity is due to its ease of introduction and its stability under a range of conditions, coupled with its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org
The Boc group is characterized by its lability to acids. The deprotection mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate a tert-butyl cation and carbon dioxide. wikipedia.orgpeptide.com This tert-butyl cation is highly reactive and can alkylate nucleophilic residues within the peptide chain, such as tryptophan, tyrosine, methionine, or cysteine. peptide.comresearchgate.net
Mechanism: The acid-catalyzed cleavage of the Boc group proceeds via a unimolecular elimination (E1) mechanism, generating a stable tert-butyl carbocation and isobutylene. peptide.com Alternatively, under strong acid conditions like trifluoroacetic acid (TFA), the mechanism can involve protonation of the carbonyl oxygen, followed by cleavage to yield the tert-butyl cation and carbamic acid. wikipedia.org
Research Implications: Understanding this mechanism is critical for designing effective peptide synthesis strategies. The potential for side reactions, such as alkylation of sensitive amino acid residues, necessitates the use of scavengers during the deprotection step. peptide.comresearchgate.net The Boc group's acid lability makes it suitable for solid-phase peptide synthesis (SPPS) where repeated cycles of deprotection and coupling occur. thermofisher.comnih.gov
To mitigate the side reactions caused by the reactive tert-butyl cation generated during Boc deprotection, various scavengers are employed. These scavengers are nucleophilic species that preferentially react with the tert-butyl cation, thereby protecting the peptide chain from alkylation. peptide.comresearchgate.net
Common Scavengers: Widely used scavengers include thiols such as ethanedithiol (EDT), dithiothreitol (B142953) (DTT), and thioanisole, as well as water, anisole (B1667542), and triisopropylsilane (B1312306) (TIS). peptide.comresearchgate.netresearchgate.netacs.org
Impact on Efficacy: The choice of scavenger depends on the specific peptide sequence and the presence of sensitive amino acid residues. For instance, in the presence of tryptophan and methionine, scavengers like dithioethane (DTE) or anisole are crucial. peptide.comresearchgate.net Triethylsilane has also been shown to be effective and can reduce reaction times. researchgate.netresearchgate.net The presence of scavengers ensures that the Boc group is efficiently removed without causing significant damage to the peptide backbone or side chains. researchgate.net
Academic Research on the Role and Reactivity of the Nε-2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a derivative of the benzyloxycarbonyl (Z) group and is commonly used to protect the epsilon-amino group (Nε) of lysine (B10760008) residues in Boc-based peptide synthesis. peptide.combzchemicals.com It offers enhanced stability compared to the Z group under certain acidic conditions, which is advantageous in Boc chemistry. researchgate.netresearchgate.net
The 2-Cl-Z group is typically removed under strong acidic conditions or via hydrogenolysis. nih.govresearchgate.netresearchgate.net
Strong Acids: It is cleaved by strong acids such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) triflate (TMSOTf). nih.govresearchgate.netresearchgate.netnih.govslideshare.net For example, HF is a common reagent used in Boc-SPPS for both cleavage from the resin and removal of side-chain protecting groups, including 2-Cl-Z. nih.gov TFMSA and TMSOTf are also potent reagents for this purpose. researchgate.netnih.gov
Hydrogenolysis: The 2-Cl-Z group can also be removed by catalytic hydrogenation, typically using hydrogen gas in the presence of a palladium catalyst. researchgate.netresearchgate.net This method is often employed in solution-phase synthesis or when acid-sensitive functionalities are present.
The key advantage of using both Boc and 2-Cl-Z groups lies in their differential stability, enabling orthogonal deprotection strategies. researchgate.netresearchgate.netrsc.org
Differential Stability: The Boc group is readily cleaved by moderate concentrations of TFA (e.g., 50% TFA in dichloromethane), while the 2-Cl-Z group is stable under these conditions. peptide.combzchemicals.com Conversely, the 2-Cl-Z group requires stronger acidic conditions (e.g., HF, TFMSA) or hydrogenolysis for its removal, conditions that would typically also cleave the Boc group if it were still present. nih.govresearchgate.netresearchgate.net
Orthogonality: This difference in lability allows for selective deprotection. The Boc group can be removed without affecting the 2-Cl-Z group, enabling the elongation of the peptide chain. Subsequently, the 2-Cl-Z group can be removed under different conditions, revealing the lysine side chain for further modification or incorporation into a larger structure. researchgate.netresearchgate.netrsc.org This orthogonality is fundamental for synthesizing peptides with multiple protected lysine residues or for complex peptide modifications. rsc.orgdiva-portal.orgcsic.es
Design of Orthogonal Protecting Group Schemes in Multi-Lysine Peptide Research
The design of orthogonal protecting group schemes is paramount in the synthesis of peptides containing multiple lysine residues. Such strategies ensure that each lysine side chain can be selectively deprotected and functionalized independently. rsc.orgdiva-portal.orgcsic.es
Sequential Deprotection: In a Boc-based strategy, the Nα-Boc group is removed using TFA. If multiple lysine residues are present, one might be protected with 2-Cl-Z, while others could be protected with different orthogonal groups, such as allyloxycarbonyl (Alloc) or tert-butyloxycarbonyl (Boc) itself (though Boc is not orthogonal to Boc). rsc.orgdiva-portal.orgopenaccesspub.org For instance, if a peptide contains two lysine residues, one might be protected as Boc-Lys(2-Cl-Z)-OH and another as Boc-Lys(Alloc)-OH. The Nα-Boc groups would be removed first. Then, the Alloc group could be removed using palladium catalysis, leaving the 2-Cl-Z group intact. Finally, the 2-Cl-Z group could be removed using HF or TFMSA. diva-portal.org
Multi-Lysine Peptide Synthesis: This approach allows for the controlled synthesis of branched peptides, cyclic peptides, or peptides requiring site-specific modifications at different lysine residues. rsc.orgdiva-portal.org For example, in the synthesis of dendrimers or peptides with specific conjugation sites, the ability to selectively unmask lysine side chains is essential. rsc.org The compound Boc-D-Lys(2-Cl-Z)-OH serves as a building block where the Nε-amino group is masked by the acid-labile 2-Cl-Z group, which is stable to the conditions used for Boc removal, facilitating stepwise peptide assembly.
Stereochemical Considerations in Synthesis with Boc D Lys 2 Cl Z Oh
Impact of D-Configuration on Peptide Conformation and Bioactivity Research
The substitution of a canonical L-amino acid with its D-enantiomer, such as D-lysine, can dramatically alter a peptide's three-dimensional structure and, consequently, its biological function. The D-configuration introduces a local perturbation in the peptide backbone, which can disrupt or modify secondary structures like α-helices and β-sheets.
Another study investigating peptide nucleic acids (PNAs) conjugated with lysine (B10760008) found that the chirality of the lysine (D- vs. L-) did not have a major impact on the binding affinity to dsDNA or dsRNA. acs.org However, D-lysine was observed to be slightly more stabilizing in the PNA-dsRNA triplex, suggesting that even subtle effects of D-amino acid incorporation can be significant in specific molecular contexts. acs.org
| Peptide Analog | Key Structural Feature | Impact on Helical Structure | Antimicrobial Activity | Toxicity to Eukaryotic Cells | Overall Selectivity |
|---|---|---|---|---|---|
| CM15 (All L-amino acids) | Native L-lysine residues | High helical content | Potent | Significant | Baseline |
| D-lysine Analogs | One or more L-lysine to D-lysine substitutions | Progressive loss of helicity | Moderately decreased | Substantially diminished | Markedly improved |
Methodologies for Minimizing Racemization during Peptide Bond Formation
A primary challenge in peptide synthesis, particularly when incorporating valuable chiral building blocks like Boc-D-Lys(2-Cl-Z)-OH, is the prevention of racemization. Racemization is the conversion of a chiral amino acid into its opposite enantiomer (e.g., D- to L-lysine), which can occur during the activation of the carboxylic acid group for peptide bond formation. peptide.comnih.gov This leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide, compromising the final product's purity and biological activity. nih.gov
Several strategies are employed to suppress racemization. These include the careful selection of coupling reagents and additives, optimization of reaction conditions such as temperature and time, and the choice of solvent. creative-peptides.com For amino acids that are particularly prone to racemization, reducing the reaction time can be an effective measure. creative-peptides.com
Influence of Coupling Reagents and Additives on Stereochemical Purity in Research
The choice of coupling methodology has a direct impact on the preservation of stereochemical integrity. Coupling reagents activate the C-terminal carboxylic acid of the amino acid, making it susceptible to racemization. peptide.com
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. nih.govbachem.com However, their use alone can lead to significant racemization. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost universally recommended. peptide.combachem.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization while still being highly reactive for amide bond formation. peptide.com
Phosphonium and Aminium/Uronium Reagents: Modern coupling reagents like HATU, HCTU, and COMU are highly efficient and are designed to minimize racemization. creative-peptides.com These reagents often incorporate a derivative of HOBt or HOAt directly into their structure. researchgate.net When using these reagents, the choice of base is also critical. Strong bases can promote racemization, so in cases with a high risk of epimerization, a weaker base like sym-collidine may be recommended over more common bases like N,N-diisopropylethylamine (DIPEA). bachem.com
| Reagent/Additive Class | Examples | Mechanism/Advantage in Preserving Stereochemistry |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Common activators; require additives to suppress racemization. bachem.com |
| Additives | HOBt, HOAt, Oxyma Pure | Form active esters that are less susceptible to racemization. peptide.combachem.com |
| Aminium/Uronium Reagents | HATU, HCTU, COMU | Provide high coupling rates with few side reactions; often used with a weak base to further reduce racemization risk. creative-peptides.combachem.com |
Methodological Approaches for Monitoring Stereochemical Integrity in Synthetic Peptides
Verifying the stereochemical purity of the final peptide is a critical quality control step. Several analytical techniques can be employed to detect and quantify diastereomeric impurities arising from racemization.
Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC or UPLC), is the most common method for assessing peptide purity. waters.comalmacgroup.com Diastereomers often have slightly different physical properties, which can lead to different retention times on a chromatographic column, allowing for their separation and quantification. nih.gov The development of a stability-indicating UHPLC method, often coupled with mass spectrometry (MS), allows for the sensitive detection of impurities, including those resulting from epimerization. almacgroup.com
Mass Spectrometry (MS): While mass spectrometry alone cannot distinguish between enantiomers, it is invaluable when coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS). nih.govbiosynth.com LC-MS can confirm that a separated peak corresponds to the correct mass of the peptide and helps in identifying impurity structures. almacgroup.com For a more direct analysis of enantiomeric purity, the peptide can be hydrolyzed back into its constituent amino acids, which are then derivatized and analyzed by GC-MS on a chiral column. biosynth.com
Enzymatic and Electrophoretic Methods: Enzymatic assays can be used as an indirect method to assess stereochemical integrity. Many proteases are stereospecific and will only cleave peptide bonds adjacent to L-amino acids. Resistance to such enzymes can indicate the presence of D-amino acids. researchgate.net Capillary electrophoresis (CE) using a chiral selector, such as a cyclodextrin, is another powerful technique that can be used to separate and quantify enantiomeric forms of amino acids after peptide hydrolysis or even to analyze the intact peptide for diastereomeric impurities. researchgate.net
Research Applications of D-Lysine for Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids like D-lysine into peptides is the enhanced resistance to enzymatic degradation. nih.gov Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and typically recognize and cleave only peptide bonds involving L-amino acids. Peptides composed entirely or partially of D-amino acids are therefore poor substrates for these enzymes, leading to a much longer biological half-life.
Studies have explicitly demonstrated this principle. For example, poly-D-lysine is not hydrolyzed by the protease trypsin, whereas its natural counterpart, poly-L-lysine, is readily degraded. researchgate.net In the development of novel therapeutics, this strategy is frequently employed. Researchers synthesized analogs of the antimicrobial peptide HPA3NT3-A2 by replacing all L-lysine residues with D-lysine. The resulting all-D-lysine analog showed significantly increased stability in serum, maintaining its structural integrity and antimicrobial activity over time, while the all-L version was degraded. mdpi.com Similarly, a specific D-lysine-containing analog of the peptide CM15 was found to be resistant to digestion by both trypsin and chymotrypsin, further underscoring the protective effect of D-amino acid incorporation. mdpi.com This increased stability is a crucial attribute for developing peptide-based drugs, as it allows for sustained therapeutic effects in vivo.
Advanced Applications of Boc D Lys 2 Cl Z Oh in Biomedical Research
Rational Design and Synthesis of Therapeutic Peptides
The design of peptide-based drugs often contends with the inherent limitations of natural peptides, such as susceptibility to proteolysis and rapid clearance in vivo. The introduction of D-amino acids, facilitated by reagents like Boc-D-Lys(2-Cl-Z)-OH, is a key strategy to overcome these hurdles.
Development of Peptide-Based Drug Candidates
The substitution of L-amino acids with D-enantiomers, such as D-lysine, is a well-established method for increasing the stability of peptide drug candidates against enzymatic degradation. peptide.com Peptides composed of D-amino acids are less recognized by proteases, which typically exhibit high specificity for L-amino acid substrates. This increased stability can lead to a longer circulation half-life in the body, enhancing the therapeutic efficacy of the peptide. peptide.com
A notable area of application is in the development of antimicrobial peptides (AMPs). Research has shown that substituting L-lysine with D-lysine in certain AMPs can enhance their antimicrobial activity while simultaneously reducing their hemolytic activity, leading to a better therapeutic index. peptide.commdpi.com For instance, the incorporation of D-lysine into the antimicrobial peptide HPA3NT3-A2 resulted in a peptide with an increased half-life in serum while maintaining its potent antimicrobial activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus. chempep.com The synthesis of such D-lysine-containing peptides via Boc-SPPS relies on the use of appropriately protected building blocks like this compound. peptide.comsigmaaldrich.com
Table 1: Impact of D-Lysine Substitution on Antimicrobial Peptide (AMP) Properties
| Peptide | Modification | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
| Hymenochirin-1B | D-Lysine Substitution | - | Reduced |
| Alyteserin-2a | [D-Lys7,11] | Higher potency against Gram-negative bacteria | Appreciably lower |
| Macropin | D-Lysine Substitution | Enhanced | - |
| CM15 Analog | D-Lysine Substitution | Moderate Decrease | Substantial Reduction |
This table is a compilation of findings from various studies and illustrates the general effects of D-lysine incorporation. peptide.commdpi.com
Methodologies for Modulating Solubility and Bioavailability in Peptide Therapeutics
Furthermore, improved stability against degradation in the gastrointestinal tract is a critical factor for the oral bioavailability of peptides. nih.gov By making peptides more resistant to digestive enzymes, the incorporation of D-lysine can increase the amount of intact peptide available for absorption. peptide.com While formulation strategies such as absorption enhancers and enzyme inhibitors are also employed to improve oral bioavailability, enhancing the intrinsic stability of the peptide molecule itself is a fundamental approach. nih.govnih.gov The use of building blocks like this compound in the initial synthesis is therefore a proactive step in designing orally available peptide drugs.
Peptidomimetic and Foldamer Synthesis Research
The application of this compound extends to the synthesis of more complex and structurally defined molecules like peptidomimetics and foldamers, which aim to mimic the structure and function of natural peptides while offering improved drug-like properties.
Incorporation into Structurally Constrained Peptidomimetics
Peptidomimetics are compounds that are structurally similar to peptides and can interact with biological targets but have modified backbones to improve stability and bioavailability. slideshare.net The incorporation of D-amino acids is a common strategy in the design of peptidomimetics. nih.govnih.gov By altering the stereochemistry at specific positions, researchers can induce specific turns and folds in the peptide backbone, leading to structurally constrained molecules with enhanced receptor affinity and selectivity. psu.edu
For example, the introduction of D-amino acids has been successfully used to create cyclic peptidomimetics that inhibit protein-protein interactions, a challenging class of drug targets. nih.gov The synthesis of such complex structures often involves orthogonal protection strategies where a building block like this compound can be used in Boc-SPPS to introduce a D-lysine residue at a specific position. diva-portal.orgresearchgate.net
Exploration of Novel Peptide Architectures and Bioisosteric Modifications
The use of D-amino acids allows for the exploration of novel peptide architectures that are not accessible with only L-amino acids. This includes the design of foldamers, which are non-natural oligomers that can fold into well-defined three-dimensional structures. The incorporation of D-amino acids can be used to control the helical nature of peptides and even create ambidextrous structures that contain both right-handed and left-handed helical segments. psu.edu
Bioisosteric modification, where a functional group is replaced by another with similar physical and chemical properties, is another area where D-lysine can be employed. Replacing an L-lysine with a D-lysine can be considered a bioisosteric modification that maintains the positive charge of the side chain while altering the backbone conformation and improving proteolytic stability. This approach has been used to develop inhibitors of enzymes like polo-like kinase 1 (Plk1), where D-amino acid-containing peptidomimetics showed improved stability in rat plasma compared to their L-peptide counterparts. nih.gov
Bioconjugation and Bioorthogonal Chemistry in Peptide Research
The lysine (B10760008) side chain, with its primary amine, is a common handle for the attachment of other molecules, a process known as bioconjugation. peptide.comnih.gov This allows for the synthesis of peptide conjugates with a wide range of functionalities, such as fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) to improve solubility and circulation time, or cytotoxic drugs for targeted cancer therapy.
By using this compound in peptide synthesis, a D-lysine residue can be strategically placed within the peptide sequence. After deprotection of the side chain, this D-lysine can serve as a site-specific point of attachment for various molecules. nih.govresearchgate.net The use of a D-amino acid for conjugation can provide the added benefit of increased stability of the final conjugate at the site of attachment.
While the term "bioorthogonal chemistry" typically refers to reactions that can occur in a living system without interfering with native biochemical processes, the principles of selective chemical modification are central to both bioconjugation and bioorthogonal chemistry. The ability to selectively deprotect the lysine side chain, for which the 2-Cl-Z group is suitable, allows for the introduction of bioorthogonal handles, such as azides or alkynes, onto the peptide. These handles can then be used for subsequent bioorthogonal ligation reactions.
Methodologies for Site-Selective Labeling and Functionalization of Peptides
The strategic utility of this compound in peptide synthesis stems from its orthogonal protection scheme, a cornerstone of modern peptide chemistry that allows for the sequential and selective removal of different protecting groups without affecting others. biosynth.com In the context of Boc solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by a tert-Butoxycarbonyl (Boc) group, while the ε-amino group of the D-lysine side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. creative-peptides.com
The Nα-Boc group is labile to mild acids, such as trifluoroacetic acid (TFA), and is removed at each step of peptide chain elongation. biosynth.comcreative-peptides.com In contrast, the 2-Cl-Z group on the lysine side chain is stable under these conditions. creative-peptides.com This difference in lability is the key to site-selective functionalization. The 2-Cl-Z group is typically removed only during the final cleavage of the peptide from the resin support, using strong acids like hydrogen fluoride (B91410) (HF), or alternatively by catalytic hydrogenolysis. peptide.compeptide.com This differential stability allows chemists to unmask the lysine side-chain's ε-amino group at a desired stage, enabling its specific modification while the rest of the peptide remains protected. This methodology is crucial for creating peptides with specific labels, branches, or cyclic structures. iris-biotech.dechempep.com
| Protecting Group | Chemical Name | Target Functional Group | Common Removal Conditions | Stability |
|---|---|---|---|---|
| Boc | tert-Butoxycarbonyl | α-Amino | Mild Acid (e.g., TFA) | Labile to acid; Stable to base and hydrogenolysis. biosynth.com |
| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | ε-Amino (Lysine Side Chain) | Strong Acid (e.g., HF), Hydrogenolysis | Stable to mild acid (TFA); Labile to strong acids. creative-peptides.compeptide.com |
Synthesis of Peptide-Probe Conjugates for Research
Leveraging the orthogonal protection of this compound, researchers can readily synthesize peptide-probe conjugates for a multitude of research applications. The process involves incorporating the protected D-lysine into a peptide sequence during SPPS. After the desired peptide sequence is assembled, the 2-Cl-Z group can be selectively removed to expose the ε-amino group. This uniquely reactive site can then be coupled with a variety of reporter molecules or probes. peptide.com
Commonly attached probes include:
Biotin: Used for high-affinity binding to streptavidin or avidin, enabling applications in affinity purification, immobilization, and detection via enzyme-linked assays. peptide.comiris-biotech.de
Fluorescent Dyes: Molecules like fluorescein, rhodamine, or coumarin (B35378) can be attached to allow for peptide tracking in cells, fluorescence microscopy, and fluorescence polarization assays. peptide.comnih.gov
Click Chemistry Handles: Functional groups such as azides or alkynes can be introduced, allowing for subsequent bioorthogonal ligation to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov
This site-specific conjugation ensures that the probe is attached at a precise location, which is critical for maintaining the peptide's biological activity and for the accurate interpretation of experimental results. chempep.com
| Probe Type | Example | Primary Research Application | Reference |
|---|---|---|---|
| Affinity Tag | Biotin | Protein purification, Western blotting, ELISA, pull-down assays | peptide.com |
| Fluorescent Label | Coumarin, Fluorescein | Cellular imaging, fluorescence resonance energy transfer (FRET), flow cytometry | nih.gov |
| Bioorthogonal Handle | Azide (N₃) | Click chemistry for subsequent labeling with alkyne-modified molecules | nih.gov |
Applications in Protein-Protein Interaction Studies
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging therapeutic targets. nih.gov Peptides derived from one of the interacting partners can act as inhibitors, but linear peptides often suffer from poor stability and low binding affinity due to their conformational flexibility. This compound is instrumental in developing constrained peptides that overcome these limitations. nih.gov
By incorporating this compound and an acidic amino acid (e.g., Aspartic acid or Glutamic acid) at appropriate positions within a peptide sequence, a side-chain-to-side-chain lactam bridge can be formed. After selective deprotection of the lysine side chain and the acidic side chain, an intramolecular amide bond is created, cyclizing the peptide. This conformational constraint can lock the peptide into its bioactive conformation, such as an α-helix, significantly enhancing its binding affinity and stability. nih.govnih.gov Such stabilized peptides are powerful tools for studying PPIs and serve as leads for drug discovery. nih.gov For instance, this strategy has been employed to develop inhibitors for PPIs involved in cancer, such as the p53-MDM2 interaction. nih.gov
Protein Engineering and Enzyme Activity Modulation Research
The ability to introduce a uniquely functionalizable D-lysine residue into a synthetic peptide or protein allows for precise protein engineering and the study of enzyme activity. By using this compound, researchers can introduce a specific modification at a predetermined site that mimics natural post-translational modifications or introduces a novel chemical group. nih.gov
For example, a synthetic peptide containing this residue can be used as a substrate to probe enzyme activity. The D-amino acid can confer resistance to proteases, increasing the peptide's half-life in biological assays. peptide.com Furthermore, after selective deprotection of the side chain, various chemical groups can be attached to investigate their influence on protein structure, folding, or function. This approach has been used to create glycated peptides to study the effects of glycation in diseases like diabetes. nih.gov It also allows for the placement of reactive groups within an enzyme's active site or at an allosteric site to covalently modify and modulate its activity, providing insights into its mechanism of action. nih.gov
Construction of Diverse Peptide Libraries for High-Throughput Screening
High-throughput screening (HTS) is a key strategy in drug discovery for identifying active compounds from large collections of molecules. this compound is a valuable component in the synthesis of diverse peptide libraries for HTS. Its orthogonal nature allows for the creation of libraries with position-specific diversity. nih.gov
In a typical strategy, a peptide library is synthesized with this compound incorporated at one or more positions. The core peptide backbone is assembled, and then, before final cleavage, the resin-bound library can be split into multiple pools. In each pool, the 2-Cl-Z group is removed, and the exposed lysine side chains are acylated with a different carboxylic acid or other reactive moiety. This process generates a vast library where each peptide has a common backbone but a different chemical group at the lysine position. nih.govmdpi.com These libraries can then be screened for various biological activities, such as binding to a target protein or inhibiting an enzyme, to rapidly identify lead compounds.
| Step | Action | Purpose | Key Reagent/Building Block |
|---|---|---|---|
| 1 | Synthesize core peptide sequence on solid support | Create the common backbone for all library members | This compound |
| 2 | Split the resin into multiple reaction vessels | Prepare for diversification | N/A |
| 3 | Selectively deprotect the Lysine side chain | Expose the ε-amino group for modification | Specific deprotection agent for 2-Cl-Z |
| 4 | Couple diverse chemical moieties to the side chain | Introduce diversity into the library | A library of carboxylic acids, etc. |
| 5 | Cleave and purify the peptide libraries | Prepare for screening | HF or other cleavage cocktail |
Emerging Research Directions and Future Perspectives
Innovations in Synthetic Methodologies Utilizing Boc-D-Lys(2-Cl-Z)-OH
The utility of this compound in modern peptide synthesis lies in its carefully designed protecting groups, which enable sophisticated synthetic strategies. The 2-chloro-benzyloxycarbonyl (2-Cl-Z) group on the lysine (B10760008) side chain offers enhanced stability towards trifluoroacetic acid (TFA) compared to the standard benzyloxycarbonyl (Z) group. This characteristic makes this compound particularly valuable for the synthesis of longer peptides, where multiple deprotection steps are required, and it helps prevent premature side-chain deprotection scientificlabs.co.uk.
Furthermore, the 2-Cl-Z group is considered orthogonal to common Fmoc (fluorenylmethyloxycarbonyl) and Boc protecting group strategies, allowing for selective deprotection and derivatization iris-biotech.de. This orthogonality is crucial for complex peptide architectures, including cyclized peptides or peptides requiring site-specific modifications. For instance, it can be employed in TFA-mediated in situ cyclization strategies, leveraging intermediate aspartamide formation iris-biotech.de.
In solid-phase peptide synthesis (SPPS), this compound has been successfully coupled to resins, demonstrating efficient incorporation into growing peptide chains. Studies have reported high purity levels for this building block, with typical assays showing ≥98% purity by TLC and ≥99.0% by HPLC scientificlabs.co.uksigmaaldrich.com. Successful coupling is often confirmed by negative Kaiser tests, indicating complete reaction of the amine group and efficient peptide bond formation rsc.org.
Table 1: Purity and Coupling Performance of this compound
| Parameter | Value | Method/Context | Reference |
| Purity (TLC) | ≥ 98% | Standard analysis | scientificlabs.co.uksigmaaldrich.com |
| Purity (HPLC) | ≥ 99.0% (area%) | Standard analysis | scientificlabs.co.uksigmaaldrich.com |
| Coupling Efficiency | Negative Kaiser Test | Coupling to AM-PS resin with DIC | rsc.org |
| TFA Stability | More stable than Z group | Preferred for synthesis of longer peptides | scientificlabs.co.uk |
Expanding the Chemical Space for D-Lysine Containing Peptides in Drug Discovery
The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a well-established strategy for enhancing peptide drug candidates. This approach diversifies the chemical space available for drug discovery by introducing stereochemical variations that can significantly impact peptide properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer half-lives and improved pharmacokinetic profiles jpt.com.
Strategic substitution of L-lysine with D-lysine can also modulate a peptide's secondary structure, hydrophobicity, and charge distribution, potentially leading to altered receptor binding affinities or improved cell membrane interactions. Furthermore, D-amino acid incorporation has been shown to reduce the immunogenicity and cytotoxicity of peptides, thereby increasing their therapeutic index mdpi.comnih.gov.
Research into antimicrobial peptides (AMPs) exemplifies this. For instance, modifications of the phylloseptin-TO2 (PSTO2) peptide by substituting L-lysine residues with D-lysines (e.g., analogues SRD7 and SR2D10) have demonstrated significant antimicrobial effects against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Crucially, these D-lysine-containing analogues also exhibited reduced haemolytic activity and cytotoxicity towards mammalian cells, suggesting a broader therapeutic window nih.gov. This highlights how this compound serves as a critical precursor for synthesizing such modified peptides, enabling exploration of D-amino acid benefits in drug design.
Table 2: Comparative Activity and Cytotoxicity of D-Lysine Substituted Antimicrobial Peptides
| Peptide Analogue | Parent Peptide | Key Modifications | Antimicrobial Activity (e.g., S. aureus) | Cytotoxicity (e.g., Hemolysis) | Therapeutic Index | Reference |
| PSTO2 | - | Original sequence | Active | Moderate | Moderate | nih.gov |
| SRD7 | PSTO2 | Multiple L-lysine to D-lysine substitutions | Significant | Reduced | Higher | nih.gov |
| SR2D10 | PSTO2 | Multiple L-lysine to D-lysine substitutions | Significant | Reduced | Higher | nih.gov |
Advanced Applications in Targeted Drug Delivery Systems Research
The unique properties conferred by D-lysine residues, coupled with the versatility of lysine side chains for conjugation, make this compound a valuable component in the development of advanced drug delivery systems. Lysine residues can serve as attachment points for various payloads, targeting ligands, or solubility-enhancing moieties, thereby facilitating the design of sophisticated delivery vehicles.
In the realm of peptide nucleic acids (PNAs), which are DNA/RNA mimics with therapeutic potential, lysine conjugation has been explored to enhance their biophysical and biological properties acs.org. Incorporating D-lysine into PNA structures has shown promise in improving their stability and interaction with nucleic acids. Studies indicate that PNA sequences modified with D-lysine residues can form more stable duplexes with DNA and RNA compared to their L-lysine counterparts acs.org. While the exact role of the 2-Cl-Z protecting group in the final PNA conjugate might be removed during synthesis, the use of this compound as a precursor allows for the controlled introduction of D-lysine into these complex molecules.
The ability to modify lysine side chains allows for the attachment of cell-penetrating peptides or targeting ligands, which are crucial for delivering therapeutic agents to specific cells or tissues. This capability is vital for developing targeted therapies with reduced off-target effects.
Table 3: Impact of Lysine Chirality on PNA Binding Affinity
| PNA Modification | Target Nucleic Acid | Binding Affinity Change vs. Unmodified PNA | Reference |
| Unmodified PNA | dsRNA/dsDNA | Baseline | acs.org |
| PNA with four L-lysine residues | dsRNA/dsDNA | Decreased (approx. 75%) | acs.org |
| PNA with four D-lysine residues | dsRNA/dsDNA | Decreased (approx. 75%) | acs.org |
| PNA with four D-α-aminobutyric acid residues | dsRNA/dsDNA | Lowest among studied (approx. 75% decrease) | acs.org |
| PNA with four L-α-aminobutyric acid residues | dsRNA/dsDNA | Lowest among studied (approx. 75% decrease) | acs.org |
Note: The study indicated that while lysine conjugation generally improved PNA properties, the specific impact of chirality on binding affinity was less pronounced compared to other modifications, with both L- and D-lysine showing similar decreases in affinity when compared to the unmodified PNA.
Integration with High-Throughput Screening Platforms for Bioactive Peptide Discovery
The development of high-throughput screening (HTS) platforms has revolutionized the discovery of novel bioactive peptides. Integrating specialized building blocks like this compound into combinatorial peptide libraries is a key strategy for expanding the diversity of screened compounds and increasing the chances of identifying peptides with desired therapeutic properties.
By incorporating D-lysine, researchers can generate libraries containing peptides with enhanced metabolic stability and altered conformational preferences, which are often desirable for drug candidates. The use of this compound allows for the precise placement of D-lysine residues within these libraries, enabling systematic exploration of structure-activity relationships. Technologies such as phage display and other display technologies are adept at screening vast libraries of peptides, and the inclusion of non-proteinogenic amino acids like D-lysine can yield peptides with improved drug-like characteristics, such as increased potency, selectivity, or bioavailability univie.ac.at.
The ability to synthesize peptides with defined stereochemistry and modified side chains using building blocks like this compound is fundamental to creating diverse peptide libraries. These libraries can then be screened against a wide range of biological targets to identify novel therapeutic leads, including those with antimicrobial, anticancer, or immunomodulatory activities.
Q & A
Basic Research Questions
Q. What are the critical steps for incorporating Boc-D-Lys(2-Cl-Z)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically coupled using carbodiimide-based reagents like DIC with HOBt as an activator in solvents such as NMP. The Boc group protects the α-amino group, while the 2-Cl-Z (2-chlorobenzyloxycarbonyl) group protects the ε-amino side chain. After coupling, the ninhydrin test is used to confirm reaction completion . Purification via HPLC (e.g., C18 columns with gradients of water/acetonitrile + 0.1% TFA) and characterization by ESI-MS or HR-MS are essential to verify identity and purity .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store the compound as a powder at -20°C in a desiccator to prevent moisture absorption and degradation. For short-term use (weeks), refrigeration at 4°C in airtight vials is acceptable. Avoid freeze-thaw cycles for pre-dissolved solutions in solvents like DMF or NMP .
Q. What analytical techniques are required to validate the identity of this compound in synthetic workflows?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for confirming molecular weight (e.g., calculated vs. observed m/z for C19H27ClN2O6). Reverse-phase HPLC with UV detection (e.g., 220 nm) assesses purity (>98% by area under the curve). NMR (1H/13C) can resolve stereochemical integrity, particularly for the D-lysine configuration .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in sterically hindered peptide sequences?
- Methodological Answer : For challenging couplings, use double coupling protocols with excess reagent (2–3 eq) and extend reaction times (2–4 hours). Replace HOBt with Oxyma Pure or HOAt for improved activation. Microwave-assisted synthesis (50°C, 20–30 W) can enhance kinetics. Monitor progress via ninhydrin or chloranil tests after each cycle . If racemization is observed (e.g., via chiral HPLC), switch to low-temperature conditions (-15°C in DCM) .
Q. What strategies mitigate racemization of the D-lysine residue during Boc-deprotection?
- Methodological Answer : The D-configuration is inherently less prone to racemization than L-forms. However, avoid prolonged exposure to acidic conditions (e.g., TFA during Boc removal). Use short deprotection times (2 × 1 min in 30% TFA/DCM) and neutralize promptly with DIEA. Confirm stereochemical retention via Marfey’s reagent derivatization followed by HPLC analysis .
Q. How should researchers resolve mass spectrometry discrepancies (e.g., isotopic patterns) in peptides containing this compound?
- Methodological Answer : The chlorine atom in the 2-Cl-Z group generates a distinct isotopic pattern (3:1 for ³⁵Cl:³⁷Cl). Use HR-MS to differentiate between isotopic peaks and impurities. For unexpected adducts (e.g., sodium or potassium), include ion-pairing agents (0.1% formic acid) in ESI-MS. If byproducts are detected (e.g., incomplete deprotection), re-optimize cleavage conditions or introduce a scavenger like triisopropylsilane (TIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
